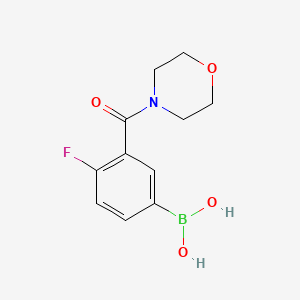

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Description

BenchChem offers high-quality 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQOQRNXQBBPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660214 | |

| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-29-1 | |

| Record name | B-[4-Fluoro-3-(4-morpholinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This document is intended to serve as a comprehensive resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or developing phenylboronic acid derivatives.

Introduction: The Significance of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a substituted phenylboronic acid of significant interest in medicinal chemistry and organic synthesis. Phenylboronic acids are well-established as crucial building blocks in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The specific substitutions on this particular molecule—a fluorine atom and a morpholine-4-carbonyl group—impart unique electronic and steric properties. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the morpholine amide moiety can improve solubility and provide a vector for further chemical modification.

Accurate structural elucidation and purity assessment are paramount in the development of novel compounds. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the chemical environment of each atom in a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, offering a thorough interpretation to aid in its identification and characterization.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms. These predictions are based on a large database of known chemical shifts and coupling constants and provide a reliable reference for the analysis of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is summarized in the table below. The spectrum is predicted for a standard deuterated solvent such as DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s (br) | 2H | B(OH)₂ |

| ~7.85 | dd | 1H | H-2 |

| ~7.65 | ddd | 1H | H-6 |

| ~7.30 | t | 1H | H-5 |

| ~3.65 | t | 4H | Morpholine H-a |

| ~3.50 | t | 4H | Morpholine H-b |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The broad singlet for the boronic acid protons is characteristic and its chemical shift can be highly dependent on concentration and residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is detailed in the following table, also for a standard deuterated solvent like DMSO-d₆.

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O |

| ~160.0 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~135.0 (d, ³JCF ≈ 8 Hz) | C-2 |

| ~132.0 (d, ⁴JCF ≈ 3 Hz) | C-6 |

| ~130.0 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~118.0 (d, ²JCF ≈ 22 Hz) | C-5 |

| ~115.0 (br) | C-1 |

| ~66.5 | Morpholine C-a |

| ~47.0 | Morpholine C-b |

Note: The carbon attached to the boron atom (C-1) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. The values for the carbon-fluorine coupling constants (JCF) are approximate and serve as a guide for spectral interpretation.

In-depth Spectral Interpretation

A thorough analysis of the predicted NMR data allows for the unambiguous assignment of each signal to the corresponding nucleus in the molecule.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

-

H-2: This proton is ortho to the boronic acid group and meta to the fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-6 and the fluorine atom.

-

H-6: This proton is ortho to both the boronic acid group and the fluorine atom. It will likely appear as a doublet of doublets of doublets, coupling to H-5, H-2, and the fluorine atom.

-

H-5: This proton is meta to the boronic acid group and ortho to the fluorine atom. It is expected to be a triplet due to coupling with H-6 and the fluorine atom.

The morpholine protons typically exhibit a characteristic pattern. Due to the amide bond, rotation around the C-N bond may be restricted, leading to two distinct sets of signals for the methylene groups. However, at room temperature, these signals often appear as two broad triplets.

-

Morpholine H-a: The four protons on the carbons adjacent to the oxygen atom are expected to be downfield due to the deshielding effect of the oxygen.

-

Morpholine H-b: The four protons on the carbons adjacent to the nitrogen atom will be slightly upfield compared to H-a.

The boronic acid protons (B(OH)₂) usually appear as a broad singlet that can exchange with water in the solvent, making its integration and chemical shift variable.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most downfield signal in the spectrum, typically around 168.0 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 115-160 ppm. The carbon directly attached to the fluorine atom (C-4) will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which is a key feature for assigning these signals. The carbon attached to the boronic acid group (C-1) is often broadened.

-

Morpholine Carbons: The two sets of morpholine carbons will be found in the aliphatic region of the spectrum. The carbons adjacent to the oxygen (C-a) will be downfield (around 66.5 ppm) compared to the carbons adjacent to the nitrogen (C-b, around 47.0 ppm).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a 400 or 500 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

Visualization of Molecular Structure and Key NMR Correlations

The following DOT graph illustrates the molecular structure of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid and highlights the key predicted NMR correlations.

Caption: Molecular structure and key predicted ¹H and ¹³C NMR correlations.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. The detailed interpretation of the chemical shifts, multiplicities, and coupling constants serves as a valuable resource for the structural verification and purity assessment of this important synthetic building block. The provided experimental protocol offers a starting point for obtaining high-quality NMR data. By understanding the key spectral features outlined in this guide, researchers can confidently identify and characterize this compound in their synthetic and medicinal chemistry endeavors.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

-

ACD/Labs. ACD/NMR Predictor. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]

-

ChemAxon. MarvinSketch. [Link]

Potential applications of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in medicinal chemistry

Technical Whitepaper: Applications of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid in Medicinal Chemistry

Executive Summary: The "Solubility-Stability-Reactivity" Triad

In the optimization of lead compounds, medicinal chemists often face the "molecular obesity" challenge—where increasing potency leads to lipophilic, insoluble, and metabolically unstable molecules. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (TRC Cat# F595908) emerges as a high-value building block designed to address these specific attrition risks.

This reagent is not merely a carbon source; it is a pre-assembled "pharmacophore cassette" that simultaneously introduces:

-

Solubility: The morpholine-4-carbonyl moiety is a proven solubilizing group that projects into the solvent front of protein binding pockets.

-

Metabolic Stability: The fluorine atom at position 4 (ortho to the amide) modulates the electronic density of the phenyl ring and blocks oxidative metabolism at a typically vulnerable site.

-

Synthetic Versatility: The boronic acid handle (position 1) allows for rapid diversification via Suzuki-Miyaura cross-coupling, facilitating Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Structural Analysis & Pharmacophore Engineering

The utility of this building block lies in the precise arrangement of its substituents. Unlike generic phenylboronic acids, the 3,4-substitution pattern is engineered for specific medicinal chemistry outcomes.

The Fluorine Effect (Position 4)

-

Metabolic Blocking: In many biaryl systems, the position para to the biaryl linkage or para to an amide is a "soft spot" for CYP450-mediated hydroxylation. Placing a fluorine atom here (C4) blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol).

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the neighboring amide slightly, potentially influencing hydrogen bond donor/acceptor strength and membrane permeability.

The Morpholine-Amide Linker (Position 3)

-

Solvent Interaction: In kinase inhibitors (e.g., targeting PI3K or mTOR), the ATP-binding pocket is often hydrophobic, but the entrance is solvent-exposed. The morpholine ring, linked via a rigid carbonyl, is ideal for reaching this solvent interface, improving thermodynamic solubility.

-

Hydrogen Bonding: The amide carbonyl serves as a hydrogen bond acceptor, often interacting with conserved water networks or backbone residues (e.g., the "hinge region" in kinases).

Visualization of the Pharmacophore Strategy

Figure 1: Pharmacophore map of the 4-Fluoro-3-(morpholine-4-carbonyl)phenyl moiety. The arrangement balances synthetic reactivity with physicochemical property enhancement.

Synthetic Utility & Experimental Protocols

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl systems. The presence of the electron-withdrawing fluorine and the amide group makes the boronic acid moderately electron-deficient, which can influence transmetalation rates.

Optimized Suzuki-Miyaura Coupling Protocol

Context: Coupling 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with a heteroaryl chloride (e.g., a chloropyrimidine or chloropyridine scaffold).

Reagents:

-

Boronic Acid: 1.2 equivalents

-

Electrophile: Heteroaryl chloride (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

Temperature: 90°C

Step-by-Step Methodology:

-

Preparation: In a microwave vial or round-bottom flask, charge the heteroaryl chloride (1.0 mmol), 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 mmol, ~303 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).

-

Inert Atmosphere: Seal the vessel and evacuate/backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, ~41 mg). Note: Adding catalyst last prevents premature activation.

-

Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of the aryl chloride and the formation of the product mass (M+H).

-

Checkpoint: If the boronic acid undergoes protodeboronation (loss of B(OH)₂ replaced by H), lower the temperature to 80°C and switch to a milder base like Na₂CO₃.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Purification: The morpholine group makes the product polar. Use Flash Chromatography with a gradient of DCM:MeOH (0% to 10%).

Reaction Workflow Diagram

Figure 2: Standard operating procedure for Suzuki coupling of amide-substituted phenylboronic acids.

Case Studies: Medicinal Chemistry Applications

Kinase Inhibitor Design (PI3K/mTOR)

In the development of PI3K inhibitors, the "morpholine hinge binder" is a classic motif. However, in Type II inhibitors or allosteric modulators, the morpholine is often placed in the solvent-exposed region to improve physicochemical properties.

-

Application: The 4-fluoro-3-(morpholine-4-carbonyl)phenyl moiety can be coupled to a core scaffold (e.g., quinoline or thienopyrimidine).

-

Mechanism: The amide carbonyl can form water-mediated hydrogen bonds, while the fluorine atom modulates the electronics of the phenyl ring, potentially enhancing

-stacking interactions with aromatic residues in the binding pocket (e.g., Phe or Tyr gates). -

Reference Context: Similar motifs are observed in patent literature for PI3K inhibitors (e.g., JP5520831B2) where solubilizing tails are critical for oral bioavailability.

Antibacterial Agents (Gyrase B)

Bacterial DNA Gyrase B inhibitors often require a balance of lipophilicity for cell wall penetration and polarity for solubility.

-

Application: Replacing a plain phenyl group with the 4-fluoro-3-(morpholine-4-carbonyl)phenyl group can significantly lower logD (lipophilicity) while maintaining the aromatic interactions required for binding. The fluorine atom protects the ring from bacterial metabolic degradation.

References

-

Sigma-Aldrich/Merck. 4-(Morpholine-4-carbonyl)phenylboronic acid Product Page. (Note: Closely related isomer used for protocol validation). Link

-

Toronto Research Chemicals. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (Cat# F595908).[1][2] Link

-

Google Patents. JP5520831B2 - Inhibitors of PI3 kinase. (Demonstrates the utility of morpholine-carbonyl-phenyl motifs in kinase inhibition). Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational protocol grounding). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic grounding for the use of Fluorine). Link

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with enhanced properties is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance, mild conditions, and the commercial availability of diverse boronic acid building blocks.[1][2] This guide focuses on a particularly valuable reagent: 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid .

The unique substitution pattern of this molecule—a fluorine atom and a morpholine amide group—imparts specific electronic and steric properties that make it an attractive component in the synthesis of complex molecules, particularly in drug discovery programs.[3] The fluorine atom can modulate the physicochemical properties of a molecule, such as its pKa and metabolic stability, while the morpholine amide can serve as a key hydrogen bond acceptor or a vector for improving pharmacokinetic profiles. This document provides a comprehensive overview, from mechanistic principles to detailed experimental protocols, for the effective use of this reagent in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) complex. This is often the rate-limiting step, with the reactivity of the halide following the trend I > Br > Cl > F.[4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Harnessing the Potential of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

The electronic nature of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, with its electron-withdrawing amide and fluorine substituents, can influence its reactivity. Careful selection of the catalyst, base, and solvent system is crucial for achieving high yields and purity.

General Considerations:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[1] It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

-

Base Selection: The choice of base is critical for the transmetalation step.[6] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in an aqueous solution. The strength of the base should be matched to the substrates to avoid decomposition.

-

Catalyst and Ligand Choice: A variety of palladium catalysts can be employed. For challenging couplings, particularly with aryl chlorides, the use of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve reaction efficiency.[7] "Ligandless" conditions using palladium sources like Pd(OAc)₂ can also be effective, especially in aqueous media.[8]

Table 1: Recommended Reaction Conditions for Screening

| Parameter | Condition A (Standard) | Condition B (For Aryl Chlorides) | Condition C (Aqueous) |

| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2-5 mol%) |

| Ligand | None | SPhos (4 mol%) | None or TPPTS |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Na₂CO₃ (2.0 equiv) |

| Solvent System | Toluene/EtOH/H₂O (4:1:1) | Dioxane/H₂O (10:1) | Water |

| Temperature | 80-100 °C | 100-120 °C | 70-100 °C |

| Aryl Halide | Aryl Bromide or Iodide | Aryl Chloride | Water-soluble Aryl Halide |

Detailed Step-by-Step Protocol (Condition A)

This protocol is a general starting point for the coupling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with an aryl bromide or iodide.

Materials:

-

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.1 equiv)

-

Aryl halide (1.0 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene, Ethanol, and Water (degassed)

-

Reaction vessel (e.g., Schlenk flask)

-

Standard laboratory glassware

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol), 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).

-

Inerting the System: Seal the vessel and evacuate and backfill with an inert gas three times.

-

Solvent and Base Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1:1 mixture of Toluene:Ethanol:Water). In a separate vial, dissolve the K₂CO₃ (2.0 mmol) in a minimal amount of degassed water and add it to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Despite the robustness of the Suzuki-Miyaura reaction, challenges can arise. Here are some common issues and potential solutions:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is fresh and has been handled under inert conditions.[6] Consider using a more active pre-catalyst.

-

Ineffective Base: The base may not be strong enough or may have poor solubility. Try a different base (e.g., Cs₂CO₃ or K₃PO₄) or ensure it is finely powdered.[6]

-

Insufficient Temperature: For less reactive halides (e.g., aryl chlorides), higher temperatures may be required.

-

-

Side Reactions:

-

Homocoupling of Boronic Acid: This can occur if the reaction mixture is exposed to oxygen or if a Pd(II) source is used without a proper pre-reduction step.[1] Rigorous degassing is crucial.

-

Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially under harsh basic conditions or with prolonged reaction times.[9] Using milder bases or protecting the boronic acid as a trifluoroborate salt can mitigate this.[9]

-

The fluorine substituent on the 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can have a dual role. While it is an electron-withdrawing group, fluoride ions in the reaction mixture can also play a role in the catalytic cycle, potentially favoring the transmetalation step.[10][11]

Conclusion

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a valuable and versatile building block for the synthesis of complex biaryl structures. A thorough understanding of the Suzuki-Miyaura coupling mechanism, coupled with careful optimization of reaction parameters, will enable researchers to effectively incorporate this reagent into their synthetic strategies. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this reagent in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7129–7133. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Vaddamanu, P. K., Sam, S., & Garcı́a, J. I. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2139–2151. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Selective Formation of Secondary Amides via the Copper-Catalyzed Cross-Coupling of Alkylboronic Acids with Primary Amides. Organic Letters, 9(9), 1573–1576. [Link]

-

Amatore, C., Le Duc, G., & Jutand, A. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 50(5), 1126–1129. [Link]

-

Koshizuka, M., Takahashi, N., & Shimada, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

-

Perera, D., Tucker, J. W., & Krska, S. W. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 484–490. [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

-

Jutand, A. (2012). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 45(10), 1750–1759. [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041–1053. [Link]

-

AOBChem USA. (n.d.). (3-Fluoro-4-(morpholine-4-carbonyl)phenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (2014). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Retrieved from [Link]

-

Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition, 43(13), 1624–1627. [Link]

-

Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Akkoç, S., Gök, B., Gök, Y., & Aydıner, B. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(59), 37535–37546. [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

Chen, K., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Organic Syntheses Procedure. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

PubMed Central. (2019). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's mild conditions and the stability and low toxicity of its organoboron reagents have contributed to its widespread adoption in both academic and industrial laboratories.[3]

This application note provides a detailed guide to the experimental conditions for the Suzuki-Miyaura coupling of a specialized building block, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid , with a range of aryl halides. The unique electronic properties of this boronic acid, characterized by an electron-withdrawing fluorine atom and a morpholine-4-carbonyl group, present specific challenges and opportunities in cross-coupling chemistry. Understanding and optimizing the reaction conditions are paramount to achieving high yields and purity in the synthesis of novel molecular entities.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often the rate-limiting step and is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

The Strategic Application of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic Acid in Combinatorial Chemistry for Accelerated Drug Discovery

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Combinatorial chemistry has emerged as a powerful engine in this endeavor, enabling the rapid synthesis and evaluation of vast libraries of compounds.[1] Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of success. 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid has garnered significant attention as a premier reagent for the construction of diverse chemical libraries. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable synthetic intermediate.

This boronic acid derivative is uniquely poised for applications in medicinal chemistry due to the convergence of three key structural motifs:

-

The Arylboronic Acid Moiety: This functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction's mild conditions, broad functional group tolerance, and high yields have made it an indispensable tool for the formation of biaryl and heteroaryl-aryl bonds—structures that are prevalent in a multitude of approved drugs.[2]

-

The Morpholine Ring: The morpholine heterocycle is considered a "privileged scaffold" in medicinal chemistry.[3] Its incorporation into a molecule can confer a range of beneficial properties, including improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance.[4] The morpholine moiety often serves as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets.[3]

-

The Fluorine Substituent: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's physicochemical and biological properties. Fluorination is known to enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa values.[1]

The confluence of these features in a single, readily deployable building block makes 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid a high-value reagent for the generation of compound libraries with inherent drug-like properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in combinatorial chemistry lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the synthesis of a diverse array of biaryl structures.

Below is a generalized workflow for the application of this reagent in a typical Suzuki-Miyaura coupling, a foundational process for parallel synthesis and library generation.

Sources

Troubleshooting & Optimization

Preventing protodeboronation of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid during reactions

Technical Support Center: 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Introduction: Understanding the Challenge

Welcome to the technical support guide for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This valuable building block is instrumental in synthesizing complex molecules for pharmaceutical and materials science applications. However, its unique electronic structure presents a significant challenge: a high susceptibility to protodeboronation.

This guide is designed to provide you, our fellow researchers, with a deep understanding of why this occurs and to offer practical, field-proven strategies to ensure your reactions succeed. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The core issue with this reagent stems from its electron-deficient aromatic ring. The fluorine atom (ortho to the boron) and the morpholine-carbonyl group (meta) are both electron-withdrawing. This polarity increases the susceptibility of the ipso-carbon (the carbon atom bonded to boron) to protonolysis, especially under the basic conditions required for many cross-coupling reactions.[1][2] The reaction proceeds via the formation of a boronate intermediate, [ArB(OH)₃]⁻, which is the key species undergoing the C-B bond cleavage.[1] Our goal is to make the desired productive reaction, such as a Suzuki-Miyaura coupling, kinetically superior to this decomposition pathway.

Troubleshooting Guide: Low Yield & Reaction Failure

This section addresses the most common issue encountered with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid: low or no yield of the desired coupled product, often accompanied by the formation of 1-fluoro-2-(morpholine-4-carbonyl)benzene.

Q1: My Suzuki-Miyaura coupling reaction has failed or given a very low yield. How do I confirm if protodeboronation is the culprit?

Answer:

The first step in troubleshooting is accurate diagnosis. Protodeboronation replaces the boronic acid group with a hydrogen atom.

Diagnostic Protocol:

-

Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of your crude reaction mixture.

-

Use LC-MS Analysis: Dilute the aliquot and analyze it by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Identify the Byproduct: Look for the mass corresponding to the protodeboronated byproduct: 1-fluoro-2-(morpholine-4-carbonyl)benzene (Molecular Weight: 209.22 g/mol ) .

-

Compare with Starting Material: Compare its retention time and mass with your unreacted boronic acid starting material. A significant peak for the byproduct confirms that protodeboronation is a major competing reaction.

Q2: I've confirmed protodeboronation is happening. What is the most critical reaction parameter I should adjust first?

Answer:

The base is the single most critical factor. The rate of base-catalyzed protodeboronation is highly pH-dependent.[3] Strong bases and high concentrations of hydroxide ions dramatically accelerate the decomposition of electron-deficient arylboronic acids.[1][4] Your primary strategy should be to temper the basicity of the reaction medium.

Actionable Strategy: Base Optimization

Your goal is to find a base strong enough to facilitate the Suzuki-Miyaura catalytic cycle but mild enough to minimize protodeboronation.

| Base Type | Recommended Bases | Strength | Rationale & Causality |

| Strong Bases | NaOH, KOH, Cs₂CO₃ | High | AVOID or USE WITH CAUTION. These generate high concentrations of OH⁻, which aggressively promotes the formation of the unstable arylboronate, leading to rapid protodeboronation.[1][5] |

| Moderate Bases | K₃PO₄, K₂CO₃ | Medium | GOOD STARTING POINT. These provide sufficient basicity for transmetalation while being less aggressive than strong hydroxides. Often used in aqueous/organic solvent mixtures. |

| Mild/Weak Bases | K₂HPO₄, NaHCO₃, KOAc, CsF | Low | HIGHLY RECOMMENDED. These bases are often sufficient for the catalytic cycle, especially with highly active modern catalysts, and significantly suppress the rate of protodeboronation.[6] |

Experimental Protocol: Screening for the Optimal Base

-

Set up three parallel reactions under identical conditions (catalyst, solvent, temperature).

-

In each reaction, use a different base:

-

Reaction A: K₃PO₄ (2.5 equivalents)

-

Reaction B: NaHCO₃ (3.0 equivalents)

-

Reaction C: KOAc (Potassium Acetate) (3.0 equivalents)[6]

-

-

Run the reactions for the same duration and analyze the outcomes by LC-MS to determine the product-to-byproduct ratio.

Q3: I've optimized the base, but I'm still seeing significant protodeboronation. What's my next move?

Answer:

After the base, temperature and solvent are your next key levers. Protodeboronation, like most reactions, is accelerated by heat.[6] Furthermore, the presence of excess water provides the proton source for the undesired reaction.

Actionable Strategy: Modify Temperature and Solvent

-

Lower the Temperature: Determine the lowest temperature at which your catalyst system is active. Many modern palladium catalysts (e.g., those using Buchwald-type ligands) are highly active at room temperature or slightly elevated temperatures (40-60 °C).[6] Avoid refluxing in high-boiling point solvents like dioxane or DMF unless absolutely necessary.

-

Minimize Water Content: While the Suzuki-Miyaura reaction often requires some water to facilitate the catalytic cycle, excess water is detrimental.[6]

-

Switch to Anhydrous-Leaning Solvents: Consider solvents like 2-MeTHF or Toluene instead of dioxane.[6]

-

Use a Biphasic System: A Toluene/Water system can be effective, where the concentration of water in the organic phase is limited.

-

Controlled Water Addition: If using an anhydrous solvent, add a controlled amount of water (e.g., 2-5 equivalents) instead of a bulk percentage.

-

// Invisible edge to enforce layout C -> G [style=invis]; } .dot Caption: Competing pathways: Protodeboronation vs. Suzuki-Miyaura Coupling.

Frequently Asked Questions (FAQs)

Q1: Should I use a boronic ester derivative instead of the free acid?

Answer:

Yes, this is a highly effective strategy. Boronic esters, such as the pinacol (Bpin) or MIDA esters, act as "slow-release" sources of the boronic acid.[7][8] This strategy keeps the instantaneous concentration of the highly reactive free boronic acid low throughout the reaction, minimizing its exposure to conditions that cause protodeboronation.[7]

-

Pinacol Esters (Ar-Bpin): More stable than boronic acids. They hydrolyze under the reaction conditions to slowly generate the active boronic acid. You can often purchase the pinacol ester directly or synthesize it from the boronic acid.

-

MIDA Boronates: Exceptionally stable, air- and chromatography-stable solids. They require specific conditions (often mild aqueous base) to hydrolyze and release the boronic acid, offering excellent control.[7]

-

Potassium Aryltrifluoroborates (Ar-BF₃K): These are also highly stable crystalline solids that are less prone to protodeboronation than boronic acids.[5]

Q2: How should I handle and store 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid to maximize its shelf-life?

Answer:

Like many boronic acids, this reagent can degrade over time, especially if not stored correctly. The primary degradation pathways are dehydration to form boroxines (trimeric anhydrides) and, to a lesser extent, slow decomposition.

Storage Recommendations:

-

Temperature: Store at low temperatures, preferably in a freezer (-20 °C).

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Moisture: Keep in a desiccated environment. Avoid repeated opening of the container in a humid atmosphere. If possible, weigh out the required amount in a glovebox or under a stream of inert gas.

While some boronic acid derivatives like DABO boronates show exceptional benchtop stability, it's best practice to assume electron-deficient boronic acids are sensitive.[9]

Q3: Can the palladium catalyst or ligand choice influence the rate of protodeboronation?

Answer:

Yes, but indirectly. The primary role of the catalyst is to accelerate the desired cross-coupling reaction. If the Suzuki-Miyaura reaction is fast and efficient, it will outcompete the slower protodeboronation side reaction.

-

Use a High-Activity Catalyst: Employ modern, highly active catalyst systems. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are designed for rapid catalytic turnover even at low temperatures.

-

Ligand Considerations: While bulky ligands are generally beneficial for the productive reaction, some studies suggest that under certain conditions, they can promote palladium-catalyzed protodeboronation.[4] However, for a challenging substrate like this, the benefits of using a high-activity ligand to accelerate the desired coupling far outweigh the potential downsides. The key is to make the C-C bond formation the path of least resistance.

References

-

Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

-

Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Available at: [Link]

-

Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

-

Lloyd-Jones, G. C., et al. (2020). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

-

Aspuru-Guzik, A., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

-

Reddit r/Chempros. (2022). For the pro's (Suzuki). Available at: [Link]

-

Vedejs, E., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Common side reactions with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid and how to avoid them

Welcome to the technical support center for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile reagent in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is an increasingly important building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atom and the ortho-morpholinecarbonyl group, make it a valuable partner in the synthesis of complex molecules. However, these same features can also influence its stability and reactivity, leading to specific side reactions. This guide will help you navigate these challenges and optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific experimental issues, their underlying causes, and provides actionable solutions.

Issue 1: Low Yield of Desired Cross-Coupled Product and Presence of a Byproduct with a Mass Corresponding to the Arene without the Boronic Acid Moiety.

Probable Cause: Protodeboronation

Protodeboronation is the most common side reaction for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This is particularly prevalent with electron-deficient arylboronic acids, such as 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, due to the electronic effects of the fluoro and carbonyl substituents.[3] The reaction is often promoted by the presence of a base and a proton source (e.g., water).[2]

Solutions:

-

Choice of Base: The strength and type of base are critical. While a base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle, overly strong or nucleophilic bases can accelerate protodeboronation.[4]

-

Recommendation: Start with milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). Avoid strong bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) if significant protodeboronation is observed. For base-sensitive substrates, potassium fluoride (KF) can be an effective alternative.[4]

-

-

Solvent System: The presence of water can be a double-edged sword. While it is often required to dissolve the base and facilitate the catalytic cycle, excess water can serve as a proton source for protodeboronation.

-

Recommendation: Use a biphasic solvent system (e.g., Toluene/water, Dioxane/water) with minimal, carefully controlled amounts of water. Ensure all organic solvents are thoroughly degassed to remove dissolved oxygen, which can also contribute to other side reactions.[5]

-

-

Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation.

-

Recommendation: Monitor the reaction progress closely by TLC or LC-MS.[5] Aim for the lowest effective temperature that promotes the desired coupling without significant byproduct formation. Once the starting material is consumed, work up the reaction promptly.

-

-

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can significantly suppress protodeboronation.[2] These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2]

-

To a stirred solution of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.0 eq) in a suitable solvent (e.g., THF or Dioxane), add pinacol (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Issue 2: Formation of a Symmetrical Biaryl Byproduct Derived from the Boronic Acid.

Probable Cause: Homocoupling

Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6] The Pd(0) catalyst can be oxidized to Pd(II) by residual oxygen in the reaction mixture.

Solutions:

-

Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[5]

-

Choice of Palladium Pre-catalyst: Using a pre-catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ that require in-situ reduction.[6] However, many modern, highly active pre-catalysts are Pd(II) complexes that are rapidly reduced under the reaction conditions.

-

Ligand Selection: The choice of phosphine ligand can influence the rates of the desired catalytic cycle versus off-cycle pathways like homocoupling. Bulky, electron-rich phosphine ligands can stabilize the Pd(0) species and promote efficient oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[7]

-

Recommendation: For challenging couplings, consider using advanced phosphine ligands such as SPhos or XPhos.

-

Caption: A flowchart for troubleshooting homocoupling side reactions.

Issue 3: Inconsistent Reactivity and Difficulty in Characterization (e.g., broad NMR signals).

Probable Cause: Boroxine Formation

Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[8] This is an equilibrium process, and the presence of both the boronic acid and the boroxine in the solid state or in solution can lead to complex NMR spectra and inconsistent reactivity.[9] Electron-donating groups tend to favor boroxine formation.[8] While the morpholine-carbonyl group is electron-withdrawing, the overall electronic nature of the substituted ring can still allow for this equilibrium. Boroxines are generally still reactive in Suzuki couplings as they can hydrolyze back to the boronic acid in situ.[1]

Solutions:

-

Storage and Handling: Store 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid in a desiccator under an inert atmosphere to minimize contact with moisture, which can influence the boronic acid/boroxine equilibrium.

-

NMR Characterization: To obtain a clean NMR spectrum of the boronic acid, dissolve the sample in a deuterated alcohol like methanol-d₄. The alcohol will break up the boroxine and form the methyl boronate ester in situ, resulting in sharper signals.[9] Note that the B-OH protons will exchange with the solvent and will not be visible.

-

Consistent Reaction Setup: To ensure consistent reactivity, you can pre-stir the boronic acid in the reaction solvent containing a small amount of water before adding the other reagents. This can help to establish the boronic acid/boroxine equilibrium before the reaction commences.

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid?

A1: This compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with desiccant or in a glovebox). This minimizes exposure to moisture and air, which can promote boroxine formation and potential oxidative degradation over time.

Q2: Is 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid considered a particularly unstable boronic acid?

A2: Due to the presence of two electron-withdrawing groups (fluoro and morpholine-carbonyl), this boronic acid is more susceptible to protodeboronation under basic conditions compared to electron-rich or simple phenylboronic acids.[3] However, with proper handling and optimized reaction conditions as outlined in the troubleshooting guide, it is a highly effective coupling partner.

Q3: Can I use this boronic acid with aryl chlorides as coupling partners?

A3: Yes, but couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides and often require more forcing conditions (higher temperatures) and specialized catalyst systems.[10] Highly active palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., those from the Buchwald or Fu labs) are often necessary for efficient coupling with aryl chlorides.[11][12]

Q4: The amide bond in the morpholine-carbonyl group seems base-labile. Should I be concerned about its hydrolysis during the Suzuki coupling?

A4: While amides can be hydrolyzed under strongly basic conditions, the conditions typically employed for Suzuki-Miyaura couplings (e.g., K₂CO₃, K₃PO₄ in a biphasic system) are generally not harsh enough to cause significant hydrolysis of a robust amide like a morpholide. However, if you are using very strong bases (like NaOH) and high temperatures for extended periods, it is advisable to monitor for potential hydrolysis of the amide.

Q5: What is a typical catalyst loading for a Suzuki-Miyaura reaction with this boronic acid?

A5: A typical catalyst loading for palladium is in the range of 1-5 mol %. For highly efficient and well-optimized reactions, this can sometimes be lowered. If you are experiencing significant side reactions, it may be beneficial to use a slightly higher catalyst loading to ensure the desired cross-coupling proceeds at a faster rate than the decomposition pathways.[2]

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a general starting point; optimization of the base, solvent, temperature, and catalyst/ligand system may be necessary for specific substrates.

| Reagent | Stoichiometry | Typical Amount |

| Aryl Halide | 1.0 eq | 1.0 mmol |

| 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid | 1.2 - 1.5 eq | 1.2 - 1.5 mmol |

| Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | 1-5 mol % | 0.01 - 0.05 mmol |

| Ligand (if required, e.g., SPhos) | 2-10 mol % | 0.02 - 0.10 mmol |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | 2.0 - 3.0 mmol |

| Solvent (e.g., Toluene or Dioxane) | - | 5 - 10 mL |

| Water | - | 1 - 2 mL |

Procedure:

-

To a reaction vessel, add the aryl halide, 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid, and the base.

-

Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed organic solvent, followed by the degassed water.

-

In a separate vial, prepare a solution or slurry of the palladium pre-catalyst and ligand (if used) in a small amount of the degassed organic solvent.

-

Add the catalyst mixture to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

References

- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14574–14577.

- Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.

- Czaplik, W. M., Mayer, M., & von Wangelin, A. J. (2009). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 74(19), 7575–7578.

- Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 4(68), 36248–36255.

- Haggett, J. G., & Domaille, D. W. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry – A European Journal, 30(7), e202302485.

- Hosoya, T., & Takita, R. (2018). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways to Protodeboronation.

- Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). A concise and practical protodeboronation of arylboronic acids. Synlett, 31(20), 2039–2042.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Partyka, D. V. (2011). Transmetalation of Unsaturated Carbon Nucleophiles from Boron-Containing Species to the Mid to Late d-Block Metals of Relevance to Catalytic C−X Coupling Reactions (X = C, F, N, O, Pb, S, Se, Te). Chemical Reviews, 111(3), 1529–1595.

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Reddit. (2017).

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid.

- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.

- Wikipedia. (2023, December 1).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Zhang, L., & Wu, J. (2017). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 22(12), 2156.

- Cherney, A. H., Kadunce, N. T., & Reisman, S. E. (2015). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 137(43), 13972–13979.

- Gierczyk, B., Kaźmierczak, M., Popenda, Ł., Sporzyński, A., Schroeder, G., & Jurga, S. (2014). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.

- Kubota, K., & Ito, H. (2020). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 1(1), 37–43.

- MDPI. (2023). Preformed Pd(II)

- Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.

- RBP Chemical Technology. (n.d.). Not All “Fluoro” is the Same.

- Royal Society of Chemistry. (2021). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- ResearchGate. (n.d.).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. reddit.com [reddit.com]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Addressing Steric Hindrance with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our goal is to help you overcome challenges related to steric hindrance and achieve optimal results in your cross-coupling reactions.

The Challenge: Understanding the Steric Profile

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid is a valuable building block in medicinal chemistry, prized for its unique electronic and structural properties. However, the bulky morpholine-4-carbonyl group positioned ortho to the boronic acid moiety introduces significant steric hindrance. This bulkiness can impede the approach of a palladium catalyst and the coupling partner, leading to common issues such as low reaction yields, slow conversion rates, and catalyst deactivation. This guide provides field-proven insights to navigate these challenges effectively.

Visualizing the Steric Challenge

The diagram below illustrates the structure of the boronic acid, highlighting the source of steric congestion that must be addressed for successful reactivity.

Caption: Structure of the title compound highlighting the sterically demanding ortho-substituent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What is the most likely cause and how do I fix it?

A1: Low or no conversion is the most common issue when dealing with this sterically hindered substrate. The primary bottleneck is often the transmetalation step in the catalytic cycle, which is sterically sensitive. Standard catalyst systems, like those using triphenylphosphine (Pd(PPh₃)₄), are frequently ineffective.[1]

Causality: The bulky morpholine-carbonyl group physically blocks the boronic acid from efficiently approaching and coordinating with the palladium center of the catalyst complex. This high activation energy barrier stalls the reaction.

Troubleshooting Workflow:

-

Re-evaluate Your Catalyst-Ligand System: This is the most critical variable. You must use a catalyst system designed to overcome steric hindrance.

-

Recommendation: Switch to a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) paired with a bulky, electron-rich dialkylbiarylphosphine ligand (a "Buchwald ligand") or an N-heterocyclic carbene (NHC) ligand.[2][3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically encumbered and more readily undergoes oxidative addition and transmetalation.[4]

-

-

Optimize the Base: The choice of base is crucial for activating the boronic acid without causing decomposition.

-

Recommendation: Use a strong, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1][5] Cs₂CO₃ is often superior due to its higher solubility in common organic solvents. Avoid weaker bases like sodium bicarbonate unless your coupling partner is exceptionally reactive.

-

-

Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier.

Decision-Making Flowchart for Low Conversion:

Caption: Troubleshooting workflow for low-yield reactions.

Q2: I am observing significant protodeboronation of my starting material. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B(OH)₂ bond with a C-H bond, is a common decomposition pathway for boronic acids, especially under harsh conditions or in the presence of water.

Causality: This process can be catalyzed by residual palladium species or occur under acidic or basic conditions, particularly with even trace amounts of water. The electron-withdrawing nature of the fluoro and carbonyl groups on your specific molecule can make the C-B bond more susceptible to cleavage.

Preventative Measures:

-

Strictly Anhydrous Conditions: This is non-negotiable.

-

Protocol: Use flame-dried glassware. Use anhydrous, degassed solvents, preferably from a solvent purification system or a freshly opened bottle.[6] Handle all reagents under a robust inert atmosphere (Argon or Nitrogen).

-

-

Use of Boronic Esters: Converting the boronic acid to a boronic ester (e.g., a pinacol or MIDA ester) can significantly enhance stability and prevent premature protodeboronation.[7]

-

Explanation: Boronic esters are generally less Lewis-acidic and less prone to decomposition than their corresponding acids.[7] They can be used directly in the coupling reaction, where the base slowly hydrolyzes them in situ to the active boronate species. This strategy maintains a low, steady concentration of the reactive species, minimizing side reactions.

-

-

Order of Reagent Addition: Add the boronic acid or ester to the reaction mixture after the other components (aryl halide, catalyst, ligand, base, solvent) have been combined and heated. This minimizes the time the boronic acid is exposed to potentially detrimental conditions before the productive catalytic cycle begins.

Frequently Asked Questions (FAQs)

Q1: Which specific ligands are most effective for coupling with 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid?

A1: The choice of ligand is paramount. For sterically demanding couplings, ligands that are both bulky and highly electron-donating are required to stabilize the palladium center and promote the key elementary steps of the catalytic cycle.[3][4]

| Ligand Class | Example Ligands | Key Advantages | Typical Catalyst Loading |

| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Highly active for hindered substrates; promote monoligation; commercially available.[3] | 1-4 mol % |

| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors; form very stable catalysts; excellent for challenging couplings. | 1-4 mol % |

| Specialized Ligands | AntPhos, BI-DIME | Specifically designed for extremely demanding Suzuki-Miyaura couplings with tetra-ortho-substituted biaryls.[2][8] | 1-2 mol % |

In our experience, XPhos and SPhos are excellent starting points for this substrate, offering a high probability of success across a range of coupling partners.

Q2: Can I use a different metal catalyst, like Nickel, for this reaction?

A2: Yes, Nickel-catalyzed cross-couplings are a viable alternative and sometimes superior for certain sterically hindered substrates. Nickel catalysts can operate through different mechanisms and may be less sensitive to the specific type of steric bulk present. However, ligand design for nickel is also critical, and ligands optimized for palladium may not be effective for nickel, which has a smaller atomic radius.[9] Optimization would be required, but it presents a valid alternative if palladium systems fail.

Q3: How does the fluoro-substituent affect the reactivity of the boronic acid?

A3: The fluorine atom at the 4-position has a significant electronic effect. As a strongly electron-withdrawing group, it increases the Lewis acidity of the boron center.[6] This can be beneficial, as it can facilitate the formation of the boronate anion [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step. However, this increased electrophilicity can also make the C-B bond more susceptible to protodeboronation, creating a delicate balance that must be managed with careful reaction setup.[10]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid with a generic aryl bromide. Note: This is a general guideline and may require optimization for your specific substrates.[1]

Materials:

-

Aryl Bromide (1.0 equiv)

-

4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 - 1.5 equiv)

-

Pd₂(dba)₃ (1.0 mol%)

-

XPhos (2.5 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl halide)

-

Flame-dried Schlenk flask or microwave vial with a stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Place the aryl bromide (1.0 equiv), Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and finely ground K₃PO₄ (3.0 equiv) into a flame-dried Schlenk flask containing a magnetic stir bar.

-

Rationale: Grinding the base increases its surface area and reactivity. Combining the solid components first under an inert atmosphere prevents degradation.

-

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure all oxygen is removed.

-

Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

-

Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

-

Rationale: The solvent must be free of water and oxygen. Degassing is typically done by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.

-

-

Boronic Acid Addition: Add the 4-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid (1.2 - 1.5 equiv) to the mixture under a positive flow of inert gas.

-

Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any minor decomposition.

-

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

-